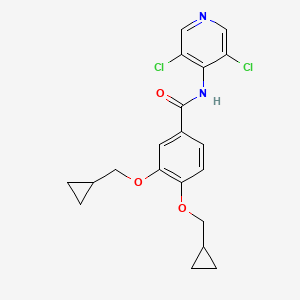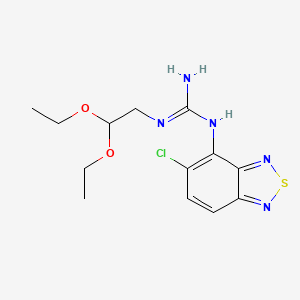
3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide (BCP-DCPC) is an organic compound with a bicyclic structure composed of two cyclopropyl rings and a pyridine ring, connected by a benzamide group. It has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals. BCP-DCPC has been found to have various biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : A study by Zhang et al. (2014) details a synthetic method for 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide, demonstrating its synthesis from 3,4-dihydroxybenzaldehyde via several chemical reactions, achieving an overall yield of about 70% (Zhang et al., 2014).
- Impurity Identification in Pharmaceuticals : Li Xing-yu (2015) discusses the synthesis of impurities introduced by 4-amine-3,5-dichloropyridine in roflumilast, highlighting the importance of understanding impurities in pharmaceutical compounds (Li Xing-yu, 2015).
Applications in Polymer Science
- Polyamide Synthesis : Research by Yang et al. (1999) on hyperbranched aromatic polyamides involves the use of similar compounds, suggesting potential relevance in polymer science applications (Yang et al., 1999).
- Electrochromic Polyamide Films : Hsiao and Wang (2016) synthesized novel electropolymerizable monomers related to the chemical structure , indicating possible uses in creating electrochromic and fluorescent polymer films (Hsiao & Wang, 2016).
Chemical Analysis and Drug Degradation
- Degradation Product Analysis in Drugs : Paul and Dash (2015) identified degradation products in roflumilast, a PDE-4 inhibitor, where compounds similar to this compound were observed, emphasizing its significance in pharmaceutical analysis (Paul & Dash, 2015).
特性
IUPAC Name |
3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-15-8-23-9-16(22)19(15)24-20(25)14-5-6-17(26-10-12-1-2-12)18(7-14)27-11-13-3-4-13/h5-9,12-13H,1-4,10-11H2,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDXYEVCMGROIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OCC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747612 |
Source


|
| Record name | 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391052-24-6 |
Source


|
| Record name | 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)



![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)